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Compound of Interest

Compound Name: Bastnasite

Cat. No.: B1170425

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry
of bastnasite, a group of rare-earth fluorocarbonate minerals. The information presented
herein is intended to serve as a core reference for researchers, scientists, and professionals in
drug development who require a detailed understanding of this mineral's crystallography.

Introduction to Basthasite

Bastnasite is a primary source of rare-earth elements (REESs), which are critical components in
a wide array of advanced technologies. The bastnasite group consists of three principal
members, distinguished by the dominant rare-earth element in their composition: Bastnasite-
(Ce), Bastnasite-(La), and Bastnasite-(Y).[1][2] Understanding the precise atomic
arrangement and symmetry of these minerals is fundamental to optimizing their extraction and
processing, as well as for exploring their potential applications in fields such as catalysis and
materials science.

The generalized chemical formula for bastnasite is (REE)COsF, where REE predominantly
represents cerium, lanthanum, or yttrium.[3] All members of the bastnasite group crystallize in
the hexagonal system, exhibiting a layered structure that accommodates the rare-earth
elements.[2][3][4][5][6]

Crystallographic Data and Symmetry
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The crystal structure of bastnasite is characterized by alternating layers of (REE)F3* sheets
and COs2~ groups stacked along the c-axis.[2][7] This arrangement results in a hexagonal
crystal system. The symmetry and unit cell dimensions vary slightly between the different
members of the group, primarily due to the differing ionic radii of the dominant rare-earth
elements.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the three primary members of
the bastnasite group.

Table 1: Unit Cell Parameters of Bastnasite Group Minerals

) ] Unit Cell
Mineral a(A) c(A) cla ratio
Volume (A?)

Bastnasite-(Ce)  7.118(1) - 7.16 9.762(1) - 9.79 1.371-1.367 428.34 - 434.65
Bastnasite-(La) 7.094 -7.118 9.718 - 9.762 1.370-1.371 423.5 - 428.34
Bastnasite-(Y) 6.57(2) 9.48(2) 1.443 354.38

Data sourced from multiple references, including[4][5][6][8][9].

Table 2: Crystal System and Space Group of Bastnasite Group Minerals
Mineral Crystal System Space Group Point Group
Bastnasite-(Ce) Hexagonal P-62¢ 6m2
Bastnasite-(La) Hexagonal P-62¢c 6m2
Bastnasite-(Y) Hexagonal P-62c 6m2

Data sourced from multiple references, including[1][4][5][6][10][11][12][13][14][15].

Experimental Determination of Crystal Structure
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The crystal structure of bastnasite is primarily determined using single-crystal and powder X-
ray diffraction (XRD) techniques. Neutron diffraction has also been employed to provide
complementary information, particularly for locating lighter atoms in the presence of heavy rare-
earth elements.[16]

Single-Crystal X-ray Diffraction Protocol

A generalized protocol for the determination of the bastnasite crystal structure using single-
crystal XRD is as follows:

e Crystal Selection and Mounting: A small, single crystal of bastnasite with well-defined faces
and minimal defects is carefully selected under a polarizing microscope. The crystal is then
mounted on a goniometer head using a suitable adhesive.

» Data Collection: The mounted crystal is placed on a diffractometer equipped with a
monochromatic X-ray source (e.g., Mo Ka radiation). The crystal is rotated through a series
of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS
detector). A full sphere of diffraction data is collected to ensure data completeness and
redundancy.

o Data Reduction: The raw diffraction data is processed to correct for various experimental
factors, including background scattering, Lorentz polarization, and absorption. The intensities
of the reflections are integrated and scaled.

 Structure Solution: The positions of the heavy atoms (the rare-earth elements) are typically
determined using direct methods or Patterson synthesis.

» Structure Refinement: The initial atomic model is refined using a least-squares minimization
procedure. In this step, the atomic coordinates, anisotropic displacement parameters, and
site occupancy factors are adjusted to minimize the difference between the observed and
calculated structure factors.

» Validation: The final crystal structure model is validated using various crystallographic
criteria, such as the R-factor, goodness-of-fit, and residual electron density maps.

Powder X-ray Diffraction
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Powder XRD is a complementary technique used for phase identification and the determination
of lattice parameters. A finely ground powder of the bastnasite sample is exposed to a
monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the
scattering angle (28). The positions and intensities of the diffraction peaks are characteristic of
the crystal structure. Rietveld refinement of the powder diffraction data can be used to refine
the crystal structure parameters.[17][18][19][20]

Logical Relationship of Bastnasite Crystal
Structures

The crystal structures of the different bastnasite-group minerals are isostructural, meaning
they share the same fundamental atomic arrangement and symmetry. The primary difference
between them lies in the substitution of the dominant rare-earth element at the cation site,
which leads to slight variations in the unit cell dimensions. This relationship can be visualized
as a central structural framework with variable chemical composition.
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Relationship between Bastnasite's Core Structure and Compositional Variants.

Conclusion

The crystal structure and symmetry of bastnasite are well-characterized, with all members of
the group belonging to the hexagonal crystal system and the P-62c space group. The subtle
differences in their unit cell parameters are a direct consequence of the varying ionic radii of
the dominant rare-earth elements. A thorough understanding of these crystallographic details is
essential for the continued development of efficient extraction and processing technologies for
these critical rare-earth-bearing minerals and for exploring their potential in advanced material
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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